molecular formula C19H23ClN4O B3009717 2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone CAS No. 2034582-41-5

2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone

Cat. No. B3009717
CAS RN: 2034582-41-5
M. Wt: 358.87
InChI Key: WECIDTXGMDRVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H23ClN4O and its molecular weight is 358.87. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

A study by Gan, Fang, and Zhou (2010) on azole-containing piperazine derivatives, which are structurally similar to the compound , highlighted their potential for antibacterial and antifungal applications. These compounds showed significant in vitro antibacterial and antifungal activities, suggesting a potential use for 2-(2-chlorophenyl)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)ethanone in treating microbial infections (Gan, Fang, & Zhou, 2010).

Anticancer and Antitumor Potential

Several studies have investigated the anticancer and antitumor potential of compounds similar to this compound. Yurttaş et al. (2014) found that certain 1,2,4-triazine derivatives bearing a piperazine amide moiety exhibited promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014). Additionally, Hakobyan et al. (2020) discussed the synthesis of piperazine-based tertiary amino alcohols and their derivatives, which showed an effect on tumor DNA methylation, suggesting a potential use for similar compounds in cancer treatment (Hakobyan et al., 2020).

Neuroprotective Activities

The neuroprotective activities of benzylpiperazine-based derivatives have been studied by Gao et al. (2022), who found that certain compounds showed significant protective effects against cell damage caused by oxidative stress, suggesting potential applications for similar compounds in treating neurological conditions (Gao et al., 2022).

Potential as Antitubercular Agents

Bhoot et al. (2011) synthesized a series of compounds including 1-(4-chlorophenyl) cyclopropyl derivatives which were screened for their antitubercular activity. The structure and activity of these compounds suggest potential applications of similar compounds, such as this compound, in the treatment of tuberculosis (Bhoot et al., 2011).

Antimicrobial Activity

Compounds structurally related to this compound have shown antimicrobial efficacy. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives that exhibited good antimicrobial activity, indicating potential for similar compounds in combating microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-22-18(13-17(21-22)14-6-7-14)23-8-10-24(11-9-23)19(25)12-15-4-2-3-5-16(15)20/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECIDTXGMDRVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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